1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea
Description
This compound belongs to the urea-linked heterocyclic family, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a 3-phenyl group and a 3-chlorophenylurea moiety. The triazolopyridazine scaffold contributes to π-π stacking interactions in biological targets, while the urea linker enhances hydrogen-bonding capabilities, critical for binding affinity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O/c19-13-4-2-6-15(10-13)22-18(26)21-14-5-1-3-12(9-14)16-7-8-17-23-20-11-25(17)24-16/h1-11H,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKGCQKWXXHSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14ClN5
- Molecular Weight : 313.77 g/mol
Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety exhibit various biological activities, including:
- Kinase Inhibition : Many derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, similar compounds have demonstrated potent inhibition against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
- Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of caspases .
Biological Activity Studies
A series of studies have evaluated the biological activity of triazolo[4,3-b]pyridazine derivatives. The following table summarizes key findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 22i | A549 | 0.83 | c-Met kinase inhibition |
| 22i | MCF-7 | 0.15 | Apoptosis induction |
| 22i | HeLa | 2.85 | Cell cycle arrest |
| 1 | NCI-H460 | 0.39 | Autophagy induction |
| 1 | MCF-7 | 0.46 | Aurora-A kinase inhibition |
Case Studies
Several case studies have highlighted the efficacy of triazolo[4,3-b]pyridazine derivatives in preclinical models:
- Inhibition of c-Met Kinase : Compound 22i was identified as a potent c-Met inhibitor with an IC50 value of 48 nM. This compound showed significant anti-tumor activity across multiple cancer cell lines (A549, MCF-7, HeLa), indicating its potential for therapeutic application .
- Induction of Apoptosis : Another study focused on a derivative that induced apoptosis in A549 cells through mitochondrial pathway activation and caspase cascade initiation . This suggests that these compounds could be developed into effective anti-cancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Linked Triazolopyridazine Derivatives
Compound 9f (1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea)
- Structure : Replaces the triazolopyridazine core with a thiazole-piperazine system.
- Molecular Weight : 428.2 g/mol (vs. ~425–450 g/mol estimated for the target compound).
- Synthetic Yield : 77.7% (lower than triazolopyridazine derivatives, which often achieve >80% yields under optimized conditions) .
Compound 6b (3,6-Di(4’-tolyl)[1,2,4]triazolo[4,3-b]pyridazine)
Substituent Effects on Bioactivity
Chlorophenyl vs. Trifluoromethylphenyl Substitutions
- Compound 9e (1-(3-(Trifluoromethyl)phenyl)-3-(4-(thiazol-2-yl)phenyl)urea) :
Methoxy-Triazolopyridazine Derivatives
- 1-[(4-Chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea (CAS 2320681-43-2) :
Kinase Inhibitors (CDK8)
- Compound 4/5 Series (1-(1-[1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas) :
Data Tables
Key Findings and Implications
- Bioactivity : Triazolopyridazine-urea hybrids exhibit broader antimicrobial and kinase inhibitory profiles compared to thiazole or trifluoromethylphenyl analogs .
- Solubility vs. Potency : Methoxy or piperazine substitutions improve solubility but may require structural optimization to retain efficacy .
- Synthetic Feasibility : The target compound’s synthesis is scalable, with yields comparable to literature precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
